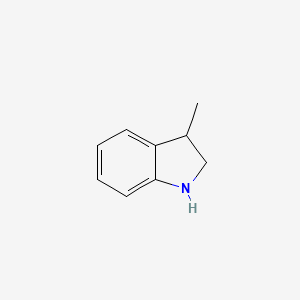

3-Methylindoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-7-6-10-9-5-3-2-4-8(7)9/h2-5,7,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQARNDIMKOOQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335319 | |

| Record name | 3-methylindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4375-15-9 | |

| Record name | 3-Methylindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4375-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methylindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylindoline: Chemical Properties, Structure, and Synthetic Methodologies

This guide provides a comprehensive technical overview of 3-methylindoline, a heterocyclic compound of significant interest in organic synthesis and pharmaceutical development. We will delve into its fundamental chemical and physical properties, elucidate its structure through spectroscopic analysis, detail a robust synthetic protocol, and discuss its reactivity and relevance in the field of drug development. This document is intended for researchers, scientists, and professionals who require a deep, practical understanding of this versatile chemical entity.

Core Chemical Identity and Physicochemical Properties

This compound, also known by its systematic IUPAC name 3-methyl-2,3-dihydro-1H-indole, is an organic compound featuring a bicyclic structure.[1] This structure consists of a fused indole framework where the pyrrole ring is saturated, with a methyl group substitution at the third position.[1] It is classified as a nitrogen-containing heterocycle.[1]

Depending on its purity, this compound can present as a colorless to pale yellow liquid or solid.[1] It is recognized for its moderate solubility in organic solvents, a characteristic that renders it useful in a variety of chemical applications.[1]

Table 1: Key Identifiers and Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 3-methyl-2,3-dihydro-1H-indole | [2] |

| Synonyms | 3-Methyl Indoline, 2,3-Dihydro-3-methylindole | [1] |

| CAS Number | 4375-15-9 | [1][3][4] |

| Molecular Formula | C₉H₁₁N | [1][3][4] |

| Molecular Weight | 133.19 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| InChI Key | BFQARNDIMKOOQQ-UHFFFAOYSA-N | [1] |

| SMILES | CC1CNC2=C1C=CC=C2 | [5] |

Structural Elucidation and Spectroscopic Signature

The structural framework of this compound is foundational to its chemical behavior. The molecule's architecture is comprised of a benzene ring fused to a five-membered nitrogen-containing ring. The methyl group at the C3 position introduces a chiral center, meaning this compound can exist as a racemic mixture of two enantiomers.

Caption: Chemical structure of this compound.

Spectroscopic methods are indispensable for the structural confirmation of this compound. While specific spectral data for this compound itself is not detailed in the provided search results, the closely related compound, 3-methylindole (skatole), offers valuable comparative insights. For 3-methylindole, characteristic peaks in ¹H NMR, IR, and Mass Spectrometry confirm its structure.[6][7][8] For this compound, one would expect to see signals corresponding to the aliphatic protons in the saturated five-membered ring in the ¹H NMR spectrum, a key differentiating feature from the aromatic 3-methylindole. The IR spectrum would show a characteristic N-H stretching vibration. Mass spectrometry would confirm the molecular weight of 133.19 g/mol .[3][4]

Synthesis and Reactivity

Synthetic Pathways: The Fischer Indole Synthesis

A prevalent and historically significant method for synthesizing indole derivatives is the Fischer indole synthesis.[9] This reaction produces the aromatic heterocycle indole from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[9] A variation of this method can be adapted for the synthesis of 3-methylindole, which can then be reduced to this compound.

A modern, high-yield approach to 3-methylindole synthesis involves a continuous-flow Fischer indole synthesis.[10][11] This method reacts phenylhydrazine and propionaldehyde, using zinc chloride (ZnCl₂) as a Lewis acid catalyst.[10][11][12] The reaction is often carried out in an ionic liquid, which is tolerant of high temperatures and facilitates good product distribution.[10][12]

Caption: Workflow for the continuous-flow Fischer indole synthesis of 3-methylindole.

Experimental Protocol: Continuous-Flow Fischer Indole Synthesis of 3-Methylindole

Causality: The use of a continuous-flow reactor enhances safety and control over this often exothermic reaction, while the ionic liquid provides a stable medium at the required high temperatures, improving yield and selectivity.[10][11][12] ZnCl₂ acts as a potent Lewis acid, catalyzing the key cyclization step and also sequestering the ammonia byproduct, driving the reaction to completion.[12]

-

Reactant Preparation : Prepare separate solutions of phenylhydrazine and propionaldehyde in a suitable solvent compatible with the ionic liquid medium.

-

Hydrazone Formation : The reactants are introduced into the continuous-flow system where they initially react to form the corresponding phenylhydrazone.[9]

-

Catalytic Conversion : The hydrazone stream is then mixed with a solution of zinc chloride in an ionic liquid (e.g., [EMIM][BF₄]) and passed through a heated zone of the flow reactor (e.g., Corning G1 reactor).[10][11][12] Optimal temperatures are typically around 200 °C with a short residence time.[12]

-

Cyclization : Under these conditions, the hydrazone undergoes a[4][4]-sigmatropic rearrangement, followed by the elimination of ammonia to form the aromatic indole ring of 3-methylindole.[9]

-

Extraction and Purification : The output stream from the reactor is subjected to a straightforward extraction process to separate the 3-methylindole product from the ionic liquid and catalyst.[10][11] The ionic liquid can often be recovered and reused.[10][11]

-

Reduction to this compound : The resulting 3-methylindole can be subsequently reduced to this compound using standard reduction methods, such as catalytic hydrogenation.

Another patented method for synthesizing 3-methylindole involves the formylation of o-ethylaniline followed by a high-temperature cyclization with potassium hydroxide.[13]

Chemical Reactivity and Stability

The aromatic nature of the benzene ring in this compound contributes to its overall stability.[1] However, the indoline core is also susceptible to certain chemical transformations. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. The aromatic ring can undergo electrophilic substitution reactions.[1]

In the context of drug development and toxicology, the metabolic fate of related indole compounds is of paramount importance. For instance, 3-methylindole is known to be bioactivated by cytochrome P450 enzymes in the liver and lungs.[14][15][16][17] This can lead to the formation of reactive intermediates, such as 3-methyleneindolenine and 2,3-epoxy-3-methylindoline, which are electrophilic and can covalently bind to cellular macromolecules, leading to toxicity.[15][16][17] The metabolism of 3-methylindole can produce various oxidized metabolites, including 3-methyloxindole and hydroxylated derivatives.[14][18] Understanding these metabolic pathways is critical for assessing the safety profile of any drug candidate containing an indole or indoline scaffold.

Applications in Research and Drug Development

This compound and its derivatives are valuable building blocks in organic synthesis. The indoline scaffold is a common structural motif in a wide range of biologically active compounds and natural products.

Furthermore, this compound serves as a crucial reference standard in the development and validation of analytical methods for active pharmaceutical ingredients (APIs) that contain an indole moiety.[4] Its use in Quality Control (QC) applications during the synthesis and formulation stages of drug development ensures the accuracy and reliability of analytical results.[4]

The potential biological activity of this compound has also garnered interest in medicinal chemistry, making it a target for further investigation and a scaffold for the design of novel therapeutic agents.[1]

Safety, Handling, and Storage

As with many organic compounds, this compound should be handled with appropriate safety precautions.[1] It may pose health risks if inhaled or ingested.[1]

Handling:

-

Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][19]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Wash hands thoroughly after handling.[2]

-

Avoid the formation of dust and aerosols.[19]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][19]

-

Keep away from incompatible substances such as strong oxidizing agents.[20]

-

Keep away from sources of ignition.[2]

For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.[21]

Conclusion

This compound is a heterocyclic compound with a rich chemistry and significant potential in synthetic and medicinal applications. Its structural features, reactivity, and the availability of efficient synthetic routes make it a valuable tool for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and metabolic fate is essential for its effective and safe utilization in the laboratory and in the development of new chemical entities.

References

- 1. CAS 4375-15-9: this compound | CymitQuimica [cymitquimica.com]

- 2. aksci.com [aksci.com]

- 3. scbt.com [scbt.com]

- 4. This compound - CAS - 4375-15-9 | Axios Research [axios-research.com]

- 5. 4375-15-9 | this compound | Indolines | Ambeed.com [ambeed.com]

- 6. 3-Methylindole(83-34-1) 1H NMR spectrum [chemicalbook.com]

- 7. 3-Methylindole(83-34-1) IR Spectrum [chemicalbook.com]

- 8. Indole, 3-methyl- [webbook.nist.gov]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. akjournals.com [akjournals.com]

- 11. akjournals.com [akjournals.com]

- 12. researchgate.net [researchgate.net]

- 13. CN102432518A - Synthetic method of 3-methylindole - Google Patents [patents.google.com]

- 14. Metabolism and bioactivation of 3-methylindole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Evidence supporting the formation of 2,3-epoxy-3-methylindoline: a reactive intermediate of the pneumotoxin 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Pneumotoxin 3-Methylindole Is a Substrate and a Mechanism-Based Inactivator of CYP2A13, a Human Cytochrome P450 Enzyme Preferentially Expressed in the Respiratory Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 3-Methyloxindole | C9H9NO | CID 150923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. echemi.com [echemi.com]

- 20. 3-Methylindole | 83-34-1 [chemicalbook.com]

- 21. 3-methylindole, Sakatole Manufacturers, with SDS MSDS [mubychem.com]

A Comprehensive Technical Guide to 3-Methylindoline for Advancing Research and Drug Development

This guide provides an in-depth exploration of 3-Methylindoline (CAS No. 4375-15-9), a heterocyclic compound of increasing interest in medicinal chemistry and organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document moves beyond basic data to offer a nuanced understanding of its synthesis, reactivity, and applications, grounded in established scientific principles and practical insights.

Core Molecular Identity and Physicochemical Profile

This compound, systematically named 2,3-dihydro-3-methyl-1H-indole, is a bicyclic aromatic amine. It is structurally characterized by a benzene ring fused to a five-membered nitrogen-containing ring, with a methyl group at the C3 position. This seemingly simple substitution imparts significant stereochemical and electronic properties that distinguish it from its parent scaffold, indoline.

It is critical to differentiate this compound from its unsaturated analogue, 3-methylindole (Skatole, CAS No. 83-34-1). The saturation of the 2,3-double bond in this compound fundamentally alters its geometry, reactivity, and biological profile.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4375-15-9 | [1] |

| Molecular Formula | C₉H₁₁N | [1] |

| Molecular Weight | 133.19 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | |

| Solubility | Moderately soluble in organic solvents |

Strategic Synthesis of the this compound Scaffold

The synthesis of this compound can be approached through several strategic routes, primarily involving the reduction of a corresponding indole precursor or the cyclization of a suitably substituted aniline derivative. The choice of synthetic pathway is often dictated by the availability of starting materials, desired scale, and stereochemical considerations.

Catalytic Hydrogenation of 3-Methylindole

A prevalent method for the synthesis of this compound is the catalytic hydrogenation of 3-methylindole. This approach is attractive due to the commercial availability of the indole precursor.

Workflow for Catalytic Hydrogenation of 3-Methylindole

Caption: Catalytic hydrogenation of 3-methylindole to this compound.

Experimental Protocol: Catalytic Hydrogenation of 3-Methylindole

-

Reactor Setup: To a high-pressure hydrogenation vessel, add 3-methylindole (1 equivalent) and a suitable solvent such as ethanol or acetic acid.

-

Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) or platinum dioxide (PtO₂, Adam's catalyst).

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by pressurizing with hydrogen gas to the desired pressure (typically 50-500 psi).

-

Reaction: Heat the mixture to a specified temperature (e.g., 50-80 °C) and stir vigorously until hydrogen uptake ceases.

-

Work-up: After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by distillation or column chromatography to yield this compound.

Causality: The choice of catalyst and solvent can influence the reaction rate and selectivity. Acetic acid as a solvent can facilitate the reaction by protonating the indole nitrogen, enhancing its susceptibility to reduction.

Spectroscopic Characterization

Accurate characterization of this compound is paramount for its use in research and development. The following provides an overview of its key spectroscopic signatures.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons, the methine proton at C3, the diastereotopic methylene protons at C2, the N-H proton, and the methyl protons. The chirality at C3 results in magnetic inequivalence of the C2 protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the chiral C3 carbon, the C2 methylene carbon, and the methyl carbon. |

| IR Spectroscopy | Characteristic N-H stretching vibration, C-H stretches for aromatic and aliphatic protons, and aromatic C=C bending frequencies. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 133.19 g/mol .[2] |

Reactivity and Mechanistic Considerations

The chemical behavior of this compound is governed by the interplay between the electron-rich aromatic ring, the secondary amine functionality, and the stereocenter at the C3 position.

N-Functionalization

The nitrogen atom of the indoline ring is a nucleophilic center and readily undergoes reactions such as alkylation, acylation, and arylation. These transformations are fundamental for incorporating the this compound scaffold into larger molecular frameworks.

Electrophilic Aromatic Substitution

The benzene portion of the indoline ring is activated towards electrophilic substitution. The directing influence of the amino group generally favors substitution at the para position (C5) to the nitrogen. The presence of the methyl group at C3 can sterically hinder reactions at the C4 position.

Logical Flow of Electrophilic Aromatic Substitution on this compound

Caption: Electrophilic substitution on the this compound ring.

Oxidation

The indoline ring is susceptible to oxidation. Depending on the oxidant and reaction conditions, oxidation can occur at the nitrogen atom or lead to dehydrogenation to form the corresponding indole.

Applications in Drug Discovery and Medicinal Chemistry

The indoline scaffold is a privileged structure in medicinal chemistry, and this compound serves as a valuable building block for the synthesis of various biologically active molecules.

Inhibitors of EZH2

A significant application of the this compound core is in the design of inhibitors for the Enhancer of Zeste Homolog 2 (EZH2).[3][4] EZH2 is a histone methyltransferase that is often dysregulated in various cancers. The partial saturation of an indole to an indoline in these inhibitors has been shown to improve solubility and metabolic stability while maintaining nanomolar potency against EZH2.[3] This highlights the strategic advantage of using the this compound scaffold to fine-tune the pharmacokinetic properties of drug candidates.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its unique structural features, including the chiral center at C3 and the reactive indoline core, provide a rich platform for the development of novel chemical entities. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the discovery and development of next-generation therapeutics.

References

The Enigmatic Molecule: A Technical Guide to the Discovery, History, and Multifaceted Biology of 3-Methylindoline (Skatole)

Abstract

3-Methylindoline, colloquially known as skatole, presents a fascinating dichotomy in the world of chemical biology. Initially identified as the principal malodorous component of mammalian feces, its story has evolved to reveal a molecule of significant biological relevance, acting as a signaling molecule, a fragrance component, and a subject of interest in toxicology and drug development. This in-depth technical guide provides a comprehensive overview of skatole, from its historical discovery to its complex chemical and biological profiles. We will explore its synthesis, analytical detection, multifaceted roles in various organisms, and its toxicological implications, offering a critical resource for researchers, scientists, and professionals in drug development.

A Serendipitous Discovery and a Pungent History

The story of this compound begins in the late 19th century with the pioneering work of the German physician Ludwig Brieger. In 1877, while investigating the volatile constituents of human excrement, Brieger isolated a novel, nitrogen-containing compound with a powerful and offensive odor.[1][2] He aptly named it "skatole," deriving the term from the Greek root "skato-," meaning "dung."[1][2] Brieger's initial work, published in the Berichte der deutschen chemischen Gesellschaft, laid the foundation for over a century of research into this intriguing molecule.[1] Initially, the focus remained on its role as a waste product of protein metabolism, specifically the bacterial degradation of the amino acid tryptophan in the mammalian digestive tract.[1][3][4]

However, the narrative of skatole as a purely repulsive substance began to shift as chemists and perfumers discovered its paradoxical aromatic properties. At high concentrations, its fecal odor is undeniable. Yet, upon extreme dilution, skatole exhibits a pleasant, floral scent, reminiscent of jasmine and orange blossoms.[1][3][5][6] This dual nature led to its adoption, in minute quantities, as a fixative and fragrance component in the perfume industry, where it can introduce complex, animalic, and natural notes to compositions.[7][8][9][10]

Physicochemical Properties and Synthesis

This compound (IUPAC name: 3-Methyl-1H-indole) is a white crystalline solid at room temperature.[1][5] It is sparingly soluble in water but readily dissolves in organic solvents such as alcohols and ethers.[5][11]

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₉N | [1][5] |

| Molar Mass | 131.17 g/mol | [1][5] |

| Melting Point | 93–95 °C | [1][5] |

| Boiling Point | 265–266 °C | [1][5] |

| Appearance | White crystalline solid | [1][5] |

| Odor | Fecal at high concentrations, floral at low concentrations | [1][3] |

Chemical Synthesis of this compound

Several synthetic routes to this compound have been developed since its discovery. The most notable and widely employed method is the Fischer indole synthesis .[1][5][7] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of phenylhydrazine with an appropriate aldehyde or ketone. For the synthesis of skatole, propanal is the aldehyde of choice.[7]

References

- 1. Skatole - Wikipedia [en.wikipedia.org]

- 2. skatole - crap smell, in your food, even ice cream! - General Discussion - Any topic is welcome here!!! - forum.Saiga-12.com [forum.saiga-12.com]

- 3. acs.org [acs.org]

- 4. Skatole | chemical compound | Britannica [britannica.com]

- 5. Skatole [chemeurope.com]

- 6. reddit.com [reddit.com]

- 7. ScenTree - Skatole (CAS N° 83-34-1) [scentree.co]

- 8. perfumersworld.com [perfumersworld.com]

- 9. olfactorian.com [olfactorian.com]

- 10. skatole, 83-34-1 [thegoodscentscompany.com]

- 11. Skatole SDS GHS MSDS Sheet [skatole.net]

3-Methylindoline: A Comprehensive Technical Guide to Its Natural Occurrence and Sources

This in-depth technical guide provides a comprehensive overview of the natural occurrence and diverse sources of 3-methylindoline, an organic compound of significant interest to researchers, scientists, and drug development professionals. With full editorial control, this document is structured to deliver not just information, but a deep, causal understanding of the compound's origins and the methodologies for its study.

Introduction to this compound (Skatole)

This compound (IUPAC name: 3-Methyl-1H-indole), commonly known as skatole, is a mildly toxic, white crystalline organic compound belonging to the indole family.[1][2] It is widely recognized for its strong fecal odor at high concentrations.[2][3] Paradoxically, at low concentrations, it possesses a pleasant floral scent and is found in several flowers and essential oils, such as those from orange blossoms and jasmine.[1][2][3] This dual olfactory nature has led to its use as a fragrance and fixative in many perfumes.[1] The name "skatole" is derived from the Greek root skato-, meaning "dung".[1][2] Discovered in 1877 by the German physician Ludwig Brieger, skatole's presence extends across a vast range of biological systems, from mammals and birds to insects and plants.[1]

The Biosynthesis of this compound: A Microbial Masterpiece

The primary route for the natural production of this compound is the microbial degradation of the amino acid L-tryptophan.[1][4] This process predominantly occurs in the anaerobic environment of the mammalian digestive tract.[1][5] The biosynthesis is a multi-step enzymatic process carried out by various gut bacteria.[4][6]

The key steps in the conversion of L-tryptophan to this compound are as follows:

-

Conversion of L-tryptophan: The initial step involves the conversion of L-tryptophan to indole-3-pyruvic acid by the enzyme tryptophanase.[4][6]

-

Formation of Indole-3-acetaldehyde: Indole-3-pyruvic acid is then converted to indole-3-acetaldehyde by a decarboxylase.[4]

-

Oxidation to Indole-3-acetic acid: Indole-3-acetaldehyde dehydrogenase subsequently catalyzes the transformation of indole-3-acetaldehyde into indole-3-acetic acid.[4]

-

Final Decarboxylation to this compound: The final step is the decarboxylation of indole-3-acetic acid to yield this compound.[1][5] This reaction is mediated by the enzyme indoleacetate decarboxylase.[3]

It is important to note that an alternative pathway can lead to the production of indole, another fecal odorant, directly from L-tryptophan.[7] The balance between these two pathways can be influenced by factors such as gut microbiome composition and pH.[7]

Caption: Biosynthetic pathway of this compound from L-tryptophan.

Natural Occurrence and Sources of this compound

This compound is a ubiquitous natural product, found in a wide array of organisms and environments. Its presence is a testament to the widespread microbial metabolism of tryptophan.

Mammals and Birds

This compound is a natural component of the feces of all mammal and bird species.[1] It is the primary contributor to fecal odor.[1] The compound is produced in the digestive tract through the microbial breakdown of tryptophan.[1][3] In ruminants, this production also occurs in the rumen.[1][6] The concentration of this compound in feces can vary significantly between species.[8] With its testicular steroid androstenone, skatole is regarded as a principal determinant of boar taint, an unpleasant odor that can occur in the cooked meat of uncastrated male pigs.[1][6]

Plants

In stark contrast to its role as a fecal odorant, this compound contributes to the pleasant fragrance of several flowers at low concentrations.[3][9] It is a component of the essential oils of flowers such as:

The compound has also been identified in beetroot (Beta vulgaris) and certain varieties of Cannabis sativa.[3][10][11]

Insects

This compound plays a crucial role in the chemical ecology of various insects, often acting as an attractant.[1][5] It is known to attract:

-

Males of various species of orchid bees, who gather the chemical to synthesize pheromones.[1][12]

-

Gravid mosquitoes, which are drawn to potential oviposition sites where the compound is present, such as in water contaminated with sewage overflows.[1][5]

Microorganisms

A variety of bacteria are responsible for the production of this compound. The primary producers are anaerobic bacteria found in the gut and in animal waste.[4][13] Genera of bacteria known to produce skatole include Clostridium and Lactobacillus.[5][7][14] For instance, Clostridium sporogenes and Lactobacillus helveticus have been identified as skatole producers.[4][7] The production of this compound is influenced by the availability of tryptophan from dietary sources or cell debris, the composition of the microbiome, and environmental conditions that favor the bacterial metabolism of tryptophan.[6]

Other Sources

This compound has also been identified in other natural and anthropogenic sources, including:

-

Seafood: Indole and skatole can be formed in seafood during storage, and their levels are sometimes used as a quality index.[15]

-

Dairy products and wine: The compound can be found in some dairy products and wine, where it may contribute to off-odors.[16]

Quantitative Data on this compound Occurrence

The concentration of this compound can vary widely depending on the source. The following table summarizes some reported concentrations in the feces of different species.

| Species | Average Concentration (μg/g) |

| Humans | 15.5[8] |

| Pigs (mature) | 10.0[8] |

| Ruminants (goat, sheep, cattle) | 2.6[8] |

Data sourced from Dehnhard et al. (1991).[8]

Experimental Protocol: Extraction and Quantification of this compound from Fecal Samples by HPLC

For researchers aiming to quantify this compound in biological matrices, a robust and reliable analytical method is essential. The following protocol details a high-performance liquid chromatography (HPLC) method for the determination of this compound in fecal samples, adapted from established methodologies.[8]

I. Materials and Reagents

-

Methanol (HPLC grade)

-

Amberlite XAD-8 resin (or equivalent solid-phase extraction material)

-

This compound standard

-

Deionized water

-

Centrifuge

-

Vortex mixer

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

II. Sample Preparation and Extraction

-

Sample Collection: Collect fresh fecal samples and store them at -20°C until analysis.

-

Extraction: a. Weigh 0.5 g of the fecal sample into a centrifuge tube. b. Add 2 ml of methanol to the tube. c. Vortex vigorously for 1 minute to ensure thorough mixing and extraction. d. Centrifuge at 10,000 x g for 10 minutes to pellet the solid material. e. Carefully collect the methanol supernatant.

-

Purification (Solid-Phase Extraction): a. Condition an Amberlite XAD-8 column by washing with methanol followed by deionized water. b. Load the methanol extract onto the conditioned column. c. Wash the column with deionized water to remove interfering polar compounds. d. Elute the this compound with methanol. e. Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in a known volume of mobile phase for HPLC analysis.

III. HPLC Analysis

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 (e.g., 5 µm particle size, 4.6 x 250 mm)

-

Mobile Phase: A suitable gradient of methanol and water or acetonitrile and water.

-

Flow Rate: Typically 1.0 ml/min.

-

Injection Volume: 20 µl.

-

Detector: Fluorescence detector with excitation at approximately 280 nm and emission at approximately 360 nm.[17]

-

-

Quantification: a. Prepare a series of standard solutions of this compound of known concentrations. b. Inject the standards to generate a calibration curve. c. Inject the prepared sample extracts. d. Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Caption: Experimental workflow for the quantification of this compound.

Conclusion

This compound is a fascinating molecule with a complex and widespread natural occurrence. Its dual identity as a foul-smelling compound in feces and a pleasant floral scent in flowers highlights the concentration-dependent nature of olfaction. For researchers in the life sciences and drug development, understanding the biosynthesis and natural sources of this compound is crucial for a variety of applications, from studying gut microbiome metabolism to developing novel fragrances and flavorings. The methodologies outlined in this guide provide a solid foundation for the accurate quantification of this important organic compound.

References

- 1. Skatole - Wikipedia [en.wikipedia.org]

- 2. hydrosilintl.com [hydrosilintl.com]

- 3. acs.org [acs.org]

- 4. Advances in microbial degradation of skatole: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hmdb.ca [hmdb.ca]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. Rapid and accurate high-performance liquid chromatographic method for the determination of 3-methylindole (skatole) in faeces of various species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. Cannabis sativa - Wikipedia [en.wikipedia.org]

- 12. Skatole [chemeurope.com]

- 13. researchgate.net [researchgate.net]

- 14. Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [Determination of indole and skatole in seafood using high performance liquid chromatography (HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 3-Methylindole | 83-34-1 [chemicalbook.com]

- 17. eurekakit.com [eurekakit.com]

The Microbial Conversion of Tryptophan to 3-Methylindoline: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical exploration of the biosynthetic pathways responsible for the conversion of the essential amino acid L-tryptophan into 3-methylindoline, commonly known as skatole. We will dissect the established anaerobic multi-enzyme pathway prevalent in the mammalian gut microbiome and contrast it with the more recently elucidated single-enzyme aerobic pathway. This document is intended to serve as a comprehensive resource, detailing the enzymatic mechanisms, microbial catalysts, and experimental methodologies crucial for studying this significant metabolic transformation.

Introduction: The Significance of this compound

This compound (skatole) is a heterocyclic aromatic compound notorious for its strong fecal odor at high concentrations, yet possessing a floral scent at lower levels.[1][2] Beyond its olfactory properties, skatole is a biologically active molecule with implications in animal husbandry, human health, and disease. In livestock, particularly swine, skatole is a primary contributor to "boar taint," an off-flavor in pork.[3][4] In humans, gut microbiota-derived skatole has been implicated as a pneumotoxin and a potential pulmonary carcinogen.[5] The biosynthesis of skatole is a direct consequence of microbial metabolism of dietary tryptophan in the gastrointestinal tract.[1][6] Understanding the intricacies of its formation is therefore of paramount importance for developing strategies to modulate its production for agricultural and therapeutic purposes.

Tryptophan itself is a vital precursor for numerous host physiological processes, including the synthesis of the neurotransmitter serotonin and the immunomodulatory kynurenine pathway.[7][8] The diversion of tryptophan towards skatole production by the gut microbiota represents a critical intersection of host and microbial metabolism, with far-reaching consequences for systemic health.[7][9][10]

This guide will illuminate the two primary known biosynthetic routes from tryptophan to this compound, providing a foundational understanding for researchers in microbiology, biochemistry, and drug development.

Section 1: The Anaerobic Biosynthesis of this compound

The most well-characterized pathway for skatole production is a four-step anaerobic process predominantly carried out by gut commensal bacteria.[5][11] This pathway involves a series of enzymatic transformations that convert L-tryptophan into indole-3-acetic acid (IAA), which is then decarboxylated to yield skatole.[1][12][13]

Key Microbial Players

A number of anaerobic bacterial species have been identified as key contributors to skatole formation. The genera Clostridium and Bacteroides are frequently implicated.[4][14][15] Specific species such as Clostridium drakei and Clostridium scatologenes have been shown to synthesize skatole from both tryptophan and IAA.[3][12] Additionally, certain Lactobacillus species can produce skatole from IAA, but not directly from tryptophan.[12] The enzyme responsible for the final, crucial decarboxylation step, indoleacetate decarboxylase, has been identified in organisms like Olsenella uli.[16][17]

The Enzymatic Pathway

The anaerobic conversion of tryptophan to this compound proceeds through the following key intermediates:

-

Tryptophan to Indole-3-pyruvic acid: The pathway is initiated by the deamination of the tryptophan side chain to form indole-3-pyruvic acid.[3][12]

-

Indole-3-pyruvic acid to Indole-3-acetic acid (IAA): Indole-3-pyruvic acid is then converted to IAA.[3][12]

-

Indole-3-acetic acid (IAA) to this compound (Skatole): The final and chemically challenging step is the decarboxylation of IAA to skatole.[5][11] This reaction is catalyzed by the glycyl radical enzyme (GRE) indoleacetate decarboxylase.[16][17]

The proposed mechanism for the final decarboxylation step involves a radical-based mechanism.[16][17]

References

- 1. Skatole - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. Catabolic Pathway for the Production of Skatole and Indoleacetic Acid by the Acetogen Clostridium drakei, Clostridium scatologenes, and Swine Manure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Single-Enzyme Conversion of Tryptophan to Skatole and Cyanide Expands the Mechanistic Competence of Diiron Oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hmdb.ca [hmdb.ca]

- 7. Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. The relationship between tryptophan metabolism and gut microbiota: Interaction mechanism and potential effects in infection treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. journals.asm.org [journals.asm.org]

- 13. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. Microbial tryptophan catabolites in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanistic Studies of a Skatole-Forming Glycyl Radical Enzyme Suggest Reaction Initiation via Hydrogen Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

The Dual Nature of 3-Methylindoline: A Technical Guide to its Role in Gut Microbiota Metabolism and Host Physiology

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylindoline, commonly known as skatole, is a volatile organic compound produced from the microbial metabolism of tryptophan in the gastrointestinal tract. Historically recognized for its contribution to fecal malodor, recent scientific inquiry has unveiled its multifaceted role as a signaling molecule with significant implications for host health and disease. This technical guide provides an in-depth exploration of the biosynthesis of this compound by the gut microbiota, its subsequent metabolic fate in the host, and its complex interplay with host cellular signaling pathways. We will delve into its established roles in modulating intestinal inflammation, its potential contribution to the pathogenesis of inflammatory bowel disease (IBD) and colorectal cancer (CRC), and its systemic effects, including pulmonary toxicity. This guide is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's biological significance and to provide detailed, field-proven methodologies for its study.

Introduction: Beyond the Odor

This compound (skatole) is a metabolite derived from the essential amino acid tryptophan by the enzymatic action of gut microorganisms.[1][2] While its pungent odor has long been its most notable characteristic, a growing body of evidence highlights its capacity to act as a bioactive molecule, influencing host physiology in both beneficial and detrimental ways. The concentration of skatole in the gut is influenced by dietary protein intake, with higher levels associated with diets rich in animal protein.[3] Fecal skatole concentrations in healthy individuals are typically low, but can be significantly elevated in individuals with compromised digestive function and in patients with colorectal cancer.[3][4] This observation underscores the potential of skatole as a biomarker and a therapeutic target. Understanding the intricate mechanisms governing its production and its downstream effects on the host is paramount for developing novel strategies to mitigate its harmful effects and potentially harness its beneficial properties.

Biosynthesis of this compound by the Gut Microbiota

The anaerobic environment of the large intestine provides a fertile ground for the microbial conversion of dietary tryptophan into a variety of indolic compounds, including this compound. This biotransformation is a multi-step enzymatic process primarily carried out by specific members of the gut microbiota.

The Tryptophan-to-Skatole Pathway

The primary pathway for skatole biosynthesis involves the initial conversion of tryptophan to indole-3-acetic acid (IAA), which is then decarboxylated to form this compound.[1][5] This process is catalyzed by a series of microbial enzymes:

-

Tryptophanase: This enzyme, possessed by various gut bacteria, deaminates tryptophan to produce indole-3-pyruvic acid.[6]

-

Decarboxylase: Indole-3-pyruvic acid is then converted to indole-3-acetaldehyde by a decarboxylase.[6]

-

Indole-3-acetaldehyde Dehydrogenase: This enzyme oxidizes indole-3-acetaldehyde to form indole-3-acetic acid (IAA).[6]

-

Indoleacetate Decarboxylase: The final and rate-limiting step is the decarboxylation of IAA to this compound, catalyzed by the recently identified glycyl radical enzyme, indoleacetate decarboxylase.[7][8][9]

Key Microbial Players

Several bacterial genera within the gut microbiota have been identified as key producers of this compound. These include:

-

Clostridium spp.: Species such as Clostridium scatologenes and Clostridium drakei are well-characterized skatole producers.[1][10][11]

-

Bacteroides spp.: This prominent genus in the gut is also known to contribute to skatole formation.[6]

-

Lactobacillus spp.: Some species of Lactobacillus have been shown to produce skatole, highlighting the diverse microbial origins of this metabolite.[6]

The abundance and activity of these bacteria are influenced by host diet, genetics, and the overall composition of the gut microbial community.

Physiological and Pathophysiological Roles of this compound

Once produced in the gut, this compound can exert a range of effects on the host, both locally within the gastrointestinal tract and systemically upon absorption into the bloodstream.

Modulation of Intestinal Inflammation

This compound is a potent modulator of inflammatory responses in the intestinal epithelium. At elevated concentrations, it can contribute to the pathogenesis of IBD and CRC through the following mechanisms:

-

Activation of NF-κB Signaling: Skatole has been shown to activate the nuclear factor-kappa B (NF-κB) signaling pathway in intestinal epithelial cells.[3] This leads to the increased expression and secretion of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[3][12] Chronic elevation of these cytokines is a hallmark of IBD and can promote tumor growth in CRC.[3]

-

Induction of Cell Death: High concentrations of skatole can induce apoptosis in intestinal epithelial cells, potentially compromising the integrity of the gut barrier.[13][14]

Interaction with the Aryl Hydrocarbon Receptor (AhR)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and maintaining gut homeostasis.[15][16] this compound is a known ligand for AhR, and their interaction has complex and somewhat paradoxical effects:

-

Pro-inflammatory Effects: Skatole-mediated AhR activation can contribute to inflammatory responses.[13]

-

Anti-inflammatory and Barrier-Protective Effects: Interestingly, AhR signaling can also partially suppress skatole-induced NF-κB activation, suggesting a potential feedback mechanism to temper inflammation. Furthermore, activation of AhR in intestinal epithelial cells is generally associated with enhanced barrier function and reduced inflammation. The net effect of skatole on the gut likely depends on its concentration, the specific cellular context, and the interplay with other microbial and host-derived signals.

Systemic Toxicity: The Lung as a Target

Upon absorption from the colon, this compound is transported via the portal vein to the liver, where it undergoes metabolism by cytochrome P450 (CYP) enzymes, primarily CYP2E1 and CYP2A6.[13][17] However, a portion can bypass hepatic metabolism and reach the systemic circulation. The lungs are particularly susceptible to skatole-induced toxicity.[5]

-

Metabolic Activation: In the lungs, specifically in non-ciliated bronchiolar epithelial cells (Club cells), CYP enzymes metabolize skatole into a highly reactive intermediate, 3-methyleneindolenine.[5]

-

Cellular Damage: This reactive metabolite can form adducts with cellular proteins and other macromolecules, leading to oxidative stress, cellular necrosis, and acute pulmonary edema and emphysema.[5][18] This phenomenon is well-documented in ruminants and has been replicated in various animal models.[5]

Methodologies for Studying this compound

To facilitate further research into the multifaceted roles of this compound, this section provides detailed, step-by-step methodologies for its quantification and for studying its biological effects.

Quantification of this compound in Fecal Samples by HPLC

This protocol describes a validated method for the quantification of this compound in human fecal samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[19]

4.1.1. Materials and Reagents

-

This compound (Skatole) analytical standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Tris buffer (0.05 M)

-

Amberlite XAD-8 resin (or equivalent solid-phase extraction material)

-

Centrifuge tubes (15 mL and 2 mL)

-

Vortex mixer

-

Centrifuge

-

HPLC system with a fluorescence detector and a C18 column

4.1.2. Protocol

-

Sample Preparation:

-

Weigh approximately 0.5 g of frozen fecal sample into a 15 mL centrifuge tube.

-

Add 2 mL of methanol to the tube.

-

Vortex vigorously for 5 minutes to ensure thorough extraction.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the methanol supernatant.

-

-

Solid-Phase Extraction (SPE) Clean-up:

-

Condition an Amberlite XAD-8 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the methanol extract onto the conditioned cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elute the skatole with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 500 µL of the mobile phase.

-

-

HPLC Analysis:

-

Mobile Phase: A mixture of water, acetonitrile, and methanol (e.g., 52:40:8 v/v/v).[4] The exact ratio may require optimization based on the specific column and system.

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: 35°C.[4]

-

Injection Volume: 20 µL.[4]

-

Fluorescence Detection: Excitation wavelength of 280 nm and an emission wavelength of 352 nm.[4]

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., 0.5 to 100 µg/mL).[4]

-

Inject the standards and the prepared samples into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of skatole in the samples by interpolating their peak areas on the calibration curve.

-

| Parameter | Value |

| Extraction Solvent | Methanol |

| Clean-up | Amberlite XAD-8 SPE |

| HPLC Column | C18 |

| Mobile Phase | Water:Acetonitrile:Methanol |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection | Fluorescence (Ex: 280 nm, Em: 352 nm) |

| Quantification | External Standard Calibration |

| Table 1: Summary of HPLC parameters for this compound quantification. |

In Vitro Anaerobic Fermentation Model

This protocol outlines the setup of an in vitro batch fermentation model using fecal slurries to study the microbial production of this compound from tryptophan.[20][21]

4.2.1. Materials and Reagents

-

Fresh fecal samples from healthy donors

-

Anaerobic dilution solution (e.g., pre-reduced phosphate-buffered saline with cysteine-HCl)

-

Basal fermentation medium (containing salts, vitamins, and a carbon source)

-

L-tryptophan solution (sterile)

-

Anaerobic chamber or workstation

-

Sterile fermentation vessels (e.g., serum bottles)

-

Gas-tight syringes

4.2.2. Protocol

-

Preparation of Fecal Slurry:

-

Within an anaerobic chamber, homogenize fresh fecal samples in the anaerobic dilution solution to create a 10% (w/v) slurry.

-

Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.

-

-

Fermentation Setup:

-

Dispense the basal fermentation medium into sterile fermentation vessels within the anaerobic chamber.

-

Inoculate the medium with the fecal slurry (e.g., 10% v/v).

-

Add L-tryptophan solution to the desired final concentration (e.g., 250 µmol/L).[20]

-

Include control vessels without added tryptophan.

-

Seal the vessels with gas-tight stoppers and aluminum crimps.

-

-

Incubation and Sampling:

-

Incubate the fermentation vessels at 37°C with gentle shaking.

-

At predetermined time points (e.g., 0, 6, 12, 24, 48 hours), collect samples of the fermentation broth using a sterile syringe.

-

Immediately process the samples for skatole analysis (as described in section 4.1) and for microbial community analysis (e.g., 16S rRNA gene sequencing).

-

In Vivo Animal Models

Animal models are indispensable for investigating the systemic effects of this compound and for testing potential therapeutic interventions. Rodent models are commonly used to study skatole-induced intestinal inflammation and pulmonary toxicity.

4.3.1. Model of Skatole-Induced Colitis

-

Animal Selection: C57BL/6 mice are a suitable strain for colitis models.

-

Skatole Administration: this compound can be administered via oral gavage or intraperitoneal injection. Dosing regimens should be carefully optimized based on pilot studies.

-

Assessment of Colitis:

-

Clinical parameters: Monitor body weight, stool consistency, and the presence of fecal blood.

-

Histological analysis: At the end of the study, collect colon tissue for histological scoring of inflammation, ulceration, and epithelial damage.

-

Myeloperoxidase (MPO) assay: Quantify neutrophil infiltration in the colon tissue as a marker of inflammation.

-

Cytokine analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in colon tissue homogenates or serum.

-

4.3.2. Model of Skatole-Induced Pulmonary Toxicity

-

Animal Selection: Rats and mice are susceptible to skatole-induced lung injury.[11]

-

Skatole Administration: Intraperitoneal injection is a common route of administration.

-

Assessment of Pulmonary Injury:

-

Bronchoalveolar lavage (BAL): Collect BAL fluid to assess inflammatory cell infiltration and protein leakage into the alveolar space.

-

Histological analysis: Examine lung tissue for evidence of bronchiolar epithelial necrosis, perivascular edema, and inflammatory cell infiltration.

-

Lung function tests: In more advanced studies, lung function can be assessed using plethysmography.

-

Cellular and Molecular Biology Techniques

-

Cell Culture: The Caco-2 human intestinal epithelial cell line is a widely used in vitro model to study the effects of skatole on intestinal cell function.[22]

-

Western Blotting: This technique can be used to assess the activation of signaling pathways by measuring the phosphorylation of key proteins (e.g., p-p65 for NF-κB activation) and the expression of target proteins (e.g., CYP1A1 for AhR activation). A general protocol is outlined in the references.[16][23][24][25][26]

-

Quantitative PCR (qPCR): To measure the gene expression of cytokines (e.g., IL6, TNF) and other target genes.

-

Intestinal Barrier Function Assays: Transepithelial electrical resistance (TEER) measurements and paracellular flux assays using fluorescently labeled dextrans can be used to assess the integrity of the intestinal epithelial barrier in vitro.[27][28]

Conclusion and Future Directions

This compound is a microbially-derived metabolite with a profound and complex impact on host physiology. Its role extends far beyond its contribution to fecal odor, encompassing the modulation of intestinal inflammation, the integrity of the gut barrier, and the potential for systemic toxicity. The methodologies outlined in this guide provide a robust framework for researchers to further unravel the intricate mechanisms by which skatole influences health and disease.

Future research should focus on:

-

Elucidating the specific enzymatic machinery for skatole synthesis in a wider range of gut microbial species.

-

Defining the precise interplay between skatole-activated AhR and NF-κB signaling in different intestinal cell types.

-

Identifying novel therapeutic strategies to modulate skatole production in the gut, either through dietary interventions, probiotics, or small molecule inhibitors of microbial enzymes.

-

Validating the clinical utility of fecal skatole as a biomarker for IBD, CRC, and other gut-related disorders.

A deeper understanding of the biology of this compound will undoubtedly pave the way for innovative approaches to the diagnosis, prevention, and treatment of a range of human diseases.

References

- 1. Cross-talk between Aryl Hydrocarbon Receptor and the Inflammatory Response: A ROLE FOR NUCLEAR FACTOR-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in microbial degradation of skatole: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Analysis of Indole and Skatole Decomposition Metabolism in Acinetobacter piscicola p38 Utilizing Biochemical and Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. experts.illinois.edu [experts.illinois.edu]

- 9. Indoleacetate decarboxylase - Wikipedia [en.wikipedia.org]

- 10. Aryl Hydrocarbon Receptor Activation Modulates Intestinal Epithelial Barrier Function by Maintaining Tight Junction Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Catabolic Pathway for the Production of Skatole and Indoleacetic Acid by the Acetogen Clostridium drakei, Clostridium scatologenes, and Swine Manure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Mechanisms of Skatole-Induced Inflammatory Responses in Intestinal Epithelial Caco-2 Cells: Implications for Colorectal Cancer and Inflammatory Bowel Disease [mdpi.com]

- 13. brill.com [brill.com]

- 14. Skatole regulates intestinal epithelial cellular functions through activating aryl hydrocarbon receptors and p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Gender-related differences in the formation of skatole metabolites by specific CYP450 in porcine hepatic S9 fractions | animal | Cambridge Core [cambridge.org]

- 16. brd.nci.nih.gov [brd.nci.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Rapid and accurate high-performance liquid chromatographic method for the determination of 3-methylindole (skatole) in faeces of various species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vitro fermentation profiles of different soybean oligosaccharides and their effects on skatole production and cecal microbiota of broilers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 3-Methylindole (skatole) and indole production by mixed populations of pig fecal bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Molecular Mechanisms of Skatole-Induced Inflammatory Responses in Intestinal Epithelial Caco-2 Cells: Implications for Colorectal Cancer and Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cytivalifesciences.com [cytivalifesciences.com]

- 24. bu.edu [bu.edu]

- 25. bu.edu [bu.edu]

- 26. documents.thermofisher.com [documents.thermofisher.com]

- 27. youtube.com [youtube.com]

- 28. In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Fingerprinting of 3-Methylindoline: A Technical Guide for Researchers

Introduction

3-Methylindoline, a heterocyclic amine with a growing presence in medicinal chemistry and drug development, demands thorough structural elucidation to ensure purity, confirm identity, and understand its reactivity. As a key intermediate in the synthesis of various bioactive molecules, a comprehensive understanding of its spectroscopic characteristics is paramount for researchers, scientists, and professionals in drug development. This guide provides an in-depth technical overview of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles and field-proven insights to ensure scientific integrity and practical applicability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.

The Causality Behind NMR Experimental Choices

The choice of NMR experiments is dictated by the need to resolve all proton and carbon signals and to establish their connectivity. A standard workflow begins with one-dimensional (1D) ¹H and ¹³C NMR spectra. The ¹H NMR provides information on the number of different types of protons and their neighboring environments through chemical shifts and spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. To further confirm assignments and connectivity, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed, although for a molecule of this simplicity, 1D spectra are often sufficient for confirmation. The choice of a deuterated solvent is critical; deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its single, well-defined residual solvent peak.[1]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for reproducibility.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

-

Cap the NMR tube securely.

Instrumental Analysis:

-

Insert the NMR tube into the spectrometer's autosampler or manual probe.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a 90° pulse, a spectral width of 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters on a 100 MHz spectrometer would include a 30° pulse, a spectral width of 240 ppm, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.[3]

Data Interpretation and Summary

The ¹H and ¹³C NMR spectra of this compound are consistent with its chemical structure. The data presented below is based on spectra obtained from a reliable source.

Table 1: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | m | 2H | Ar-H |

| ~6.6-6.8 | m | 2H | Ar-H |

| ~3.6 | br s | 1H | N-H |

| ~3.4 | m | 1H | C3-H |

| ~3.0 & ~3.5 | m | 2H | C2-H₂ |

| ~1.3 | d | 3H | C3-CH₃ |

Table 2: ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~150 | Ar-C (quaternary) |

| ~128 | Ar-CH |

| ~125 | Ar-CH |

| ~120 | Ar-C (quaternary) |

| ~118 | Ar-CH |

| ~109 | Ar-CH |

| ~55 | C2 |

| ~38 | C3 |

| ~20 | C3-CH₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

The ¹H NMR spectrum shows distinct signals for the aromatic protons, the N-H proton, the diastereotopic protons on C2, the methine proton at C3, and the methyl group at C3. The broad singlet for the N-H proton is characteristic of an amine. The splitting of the methyl group into a doublet confirms its attachment to the C3 methine. The complexity of the aromatic region is expected due to the unsymmetrical substitution of the benzene ring. The ¹³C NMR spectrum shows the expected number of signals for the nine carbon atoms of this compound.

Infrared (IR) Spectroscopy

Predicted IR Absorptions for this compound

Based on the functional groups present in this compound, the following characteristic IR absorption bands are expected:

-

N-H Stretch: A moderate to weak, sharp absorption band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.

-

C-H Stretch (Aromatic): Multiple sharp, weak to medium bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Medium to strong bands in the region of 2850-3000 cm⁻¹.

-

C=C Stretch (Aromatic): Several weak to medium sharp bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: A medium absorption in the fingerprint region, typically around 1250-1350 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a common and convenient method for obtaining IR spectra of liquid and solid samples with minimal sample preparation.

Instrumental Analysis:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small drop of liquid this compound (or a small amount of solid) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

After analysis, clean the ATR crystal thoroughly with a suitable solvent.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method for analysis.

The Logic of GC-MS in Compound Identification

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak (if stable enough to be observed) and a series of fragment ion peaks. The fragmentation pattern provides valuable structural information.

Experimental Protocol: GC-MS Analysis

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[4]

-

Transfer the solution to a 2 mL autosampler vial.

Instrumental Analysis:

-

Set the GC oven temperature program. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

Set the injector temperature to 250°C and the MS transfer line temperature to 280°C.

-

Inject 1 µL of the sample solution into the GC.

-

The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

-

Acquire mass spectra over a mass range of m/z 40-400.

Data Interpretation and Fragmentation Analysis

The mass spectrum of this compound from SpectraBase shows a molecular ion peak and several characteristic fragment ions.[5]

Table 3: Key Mass Spectral Data for this compound

| m/z | Proposed Fragment | Notes |

| 133 | [C₉H₁₁N]⁺˙ | Molecular Ion (M⁺˙) |

| 118 | [M - CH₃]⁺ | Loss of the methyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

The molecular ion peak at m/z 133 confirms the molecular weight of this compound. A significant fragment is observed at m/z 118, corresponding to the loss of a methyl radical (•CH₃), which is a common fragmentation pathway for methylated compounds. The appearance of a peak at m/z 91 is likely due to the formation of the stable tropylium cation through rearrangement of the indoline ring after fragmentation. This fragmentation pattern is consistent with the structure of this compound.

Conclusion

The comprehensive spectroscopic characterization of this compound through NMR, IR, and MS provides a robust and reliable fingerprint for its identification and quality control. The ¹H and ¹³C NMR spectra offer a detailed map of the molecule's carbon-hydrogen framework, while the predicted IR spectrum indicates the presence of key functional groups. The GC-MS data confirms the molecular weight and provides insight into the molecule's fragmentation behavior under electron ionization. By following the detailed protocols and understanding the principles behind the data interpretation, researchers and scientists can confidently characterize this compound, ensuring the integrity and success of their research and development endeavors.

References

3-Methylindoline physical properties: solubility, melting point, boiling point

An In-depth Technical Guide to the Physical Properties of 3-Methylindoline

Abstract: This technical guide provides a comprehensive analysis of the core physical properties of this compound (CAS 4375-15-9), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While often confused with its aromatic analog, 3-methylindole (skatole), this compound possesses a distinct chemical structure that imparts different physicochemical characteristics critical for its application as a synthetic building block.[1][2] This document details its known solubility, melting point, and boiling point, grounded in available data and established analytical principles. Furthermore, it furnishes detailed, field-proven experimental protocols for the precise determination of these properties, ensuring scientific rigor and reproducibility for development professionals.

Compound Identification and Scientific Context

This compound, systematically named 3-methyl-2,3-dihydro-1H-indole, is a bicyclic molecule featuring a benzene ring fused to a five-membered nitrogen-containing ring, with a methyl group at the C3 position.[3] Unlike 3-methylindole, the pyrrole-like ring in this compound is saturated, which fundamentally alters its electronic properties, hydrogen bonding capability, and overall polarity. This structural distinction is paramount; the secondary amine in the indoline ring is more basic and flexible compared to the nitrogen in an indole ring, influencing properties like solubility in aqueous acids. In drug development, the indoline scaffold is often explored to improve the solubility and metabolic stability of lead compounds.

Key Identifiers for this compound:

-

CAS Number: 4375-15-9[4]

-

Molecular Formula: C₉H₁₁N[4]

-

Molecular Weight: 133.19 g/mol [4]

-

Appearance: Typically a colorless to pale yellow liquid or solid, contingent on purity and ambient temperature.[3]

Melting Point Analysis

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically <1°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range. For this compound, which can exist as a solid or liquid at room temperature, determining the melting point is a fundamental step in characterization.[3]

Quantitative Data: Melting Point

| Parameter | Value | Source(s) |

| Melting Point | 124.5 °C | [5] |

Note: This reported value should be confirmed experimentally, as physical state descriptions for this compound vary.

Causality in Experimental Design: The Capillary Method

The capillary method is the most common and pharmacopeia-accepted technique for melting point determination. It relies on packing a small, uniform sample into a thin-walled capillary tube and heating it at a controlled rate. The choice of heating rate is a critical parameter; a rapid initial heating can establish an approximate range, but a slow ramp rate (1-2°C per minute) near the expected melting point is essential for accuracy. This slow rate ensures that the temperature of the heating block and the sample remain in thermal equilibrium, allowing for a precise observation of the onset of melting and the point of complete liquefaction.

Experimental Protocol: Melting Point Determination via Digital Apparatus

This protocol outlines the use of a modern digital melting point apparatus, which offers precise temperature control and digital image processing for enhanced accuracy.

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. If the sample is crystalline, gently crush it using a mortar and pestle.

-

Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Invert the tube and tap its sealed bottom on a hard surface to pack the sample tightly into a column 2-3 mm high. A uniform, dense packing prevents air pockets and ensures even heat transfer.

-

-

Instrument Setup & Measurement:

-

Set the starting temperature on the apparatus to approximately 10-15°C below the expected melting point (e.g., set to 110°C).

-

Set the heating ramp rate to a rapid value (e.g., 10°C/min) for the initial heating phase.

-

Set a second temperature point for a slower ramp rate. For an expected melting point of ~125°C, set the apparatus to switch to a 1°C/min ramp rate at ~120°C.

-

Insert the packed capillary tube into the heating block of the apparatus.

-

-

Data Acquisition & Reporting:

-

Initiate the heating program.

-

Observe the sample through the viewing lens or on the digital screen.

-

Record the temperature at which the first drop of liquid appears (T₁ - onset of melting).

-

Record the temperature at which the last solid particle melts into a clear liquid (T₂ - clear point).

-

The melting point is reported as the range T₁ - T₂.

-

Allow the apparatus to cool completely before performing subsequent measurements. Conduct at least two measurements to ensure reproducibility.

-

Workflow Visualization: Melting Point Determination

Caption: Workflow for determining melting point via capillary method.

Boiling Point Analysis

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. It is a key physical constant that provides insight into a molecule's volatility and the strength of its intermolecular forces. For this compound, the presence of a secondary amine allows for hydrogen bonding, suggesting a higher boiling point than a non-polar analog of similar molecular weight.

Quantitative Data: Boiling Point

| Parameter | Value | Source(s) |

| Boiling Point (Atmospheric) | 206.8 °C at 760 mmHg | [6] |

| Boiling Point (Reduced Pressure) | 56-57 °C at 0.35 mmHg | [5] |

Note: Boiling point is highly sensitive to pressure. Reporting the pressure at which the measurement was taken is mandatory for accuracy and reproducibility.

Causality in Experimental Design: Siwoloboff Method (Thiele Tube)

For research applications where sample volume is often limited, the Siwoloboff method using a Thiele tube is highly effective. This technique involves heating the sample in a small tube alongside an inverted capillary. As the liquid heats, trapped air in the capillary expands and escapes. At the boiling point, the vapor pressure of the liquid equals the external pressure, and a rapid, continuous stream of bubbles emerges from the capillary. The system is then allowed to cool, and the boiling point is recorded at the precise moment the bubble stream stops and the liquid is drawn back into the capillary. This point represents the true equilibrium between the liquid and vapor phases.

Experimental Protocol: Boiling Point Determination (Thiele Tube)

-

Apparatus Assembly:

-

Add 0.5 - 1 mL of this compound to a small test tube (e.g., a 75x10 mm tube).

-

Place a melting point capillary tube, sealed end up, into the test tube containing the liquid.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is aligned with the thermometer's bulb.

-